2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde
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Overview
Description
2-[(tert-Butyldimethylsilyl)oxy]-2-phenylacetaldehyde is an organic compound that features a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a phenylacetaldehyde moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde typically involves the protection of the hydroxyl group of phenylacetaldehyde using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products:
Oxidation: 2-[(tert-Butyldimethylsilyl)oxy]-2-phenylacetic acid.
Reduction: 2-[(tert-Butyldimethylsilyl)oxy]-2-phenylethanol.
Substitution: 2-Phenylacetaldehyde.
Scientific Research Applications
2-[(tert-Butyldimethylsilyl)oxy]-2-phenylacetaldehyde is widely used in synthetic organic chemistry due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is employed in the development of drug candidates, particularly those requiring specific functional group transformations.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde primarily involves its role as a protecting group and a reactive intermediate:
Protecting Group: The tert-butyldimethylsilyl group protects the hydroxyl functionality during various synthetic transformations, preventing unwanted side reactions.
Reactive Intermediate: The aldehyde group can undergo various reactions, such as nucleophilic addition, oxidation, and reduction, facilitating the synthesis of diverse chemical entities.
Comparison with Similar Compounds
- 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
- 2-[(tert-Butyldimethylsilyl)oxy]acetic acid
- 2-[(tert-Butyldimethylsilyl)oxy]ethanol
Comparison:
- Uniqueness: 2-[(tert-Butyldimethylsilyl)oxy]-2-phenylacetaldehyde is unique due to the presence of both a phenyl group and an aldehyde functionality, which allows for a broader range of chemical transformations compared to its simpler analogs.
- Reactivity: The phenyl group enhances the reactivity of the aldehyde, making it more suitable for specific synthetic applications .
Properties
CAS No. |
163667-14-9 |
---|---|
Molecular Formula |
C14H22O2Si |
Molecular Weight |
250.4 |
Purity |
95 |
Origin of Product |
United States |
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